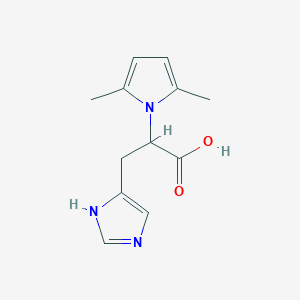

2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-imidazol-4-yl)-propionic acid

Description

Overview and Significance of 2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-imidazol-4-yl)-propionic acid

This compound stands as a notable example of hybrid heterocyclic compounds that incorporate multiple bioactive structural motifs within a single molecular framework. The compound features a molecular formula of C₁₂H₁₅N₃O₂ with a molecular weight of 233.27 g/mol, establishing its position within the medium-sized organic molecule category suitable for diverse research applications. The significance of this compound emerges from its unique structural composition, which combines the electron-rich pyrrole system with the hydrogen-bonding capabilities of the imidazole ring, connected through a flexible propionic acid chain that provides both conformational freedom and potential for intermolecular interactions.

The compound's structural design reflects contemporary approaches in medicinal chemistry where researchers seek to combine multiple pharmacophoric elements to enhance biological activity or selectivity. The 2,5-dimethylpyrrole moiety contributes to the molecule's lipophilic character, while the imidazole ring provides opportunities for hydrogen bonding and metal coordination. The propionic acid functionality introduces both hydrophilic character and potential for further chemical modifications through standard carboxylic acid chemistry. This combination of structural features positions the compound as a versatile building block for drug discovery efforts and materials science applications.

Research interest in compounds containing both pyrrole and imidazole functionalities has intensified due to their prevalence in naturally occurring bioactive molecules and their demonstrated utility in synthetic chemistry applications. The specific substitution pattern observed in this compound represents a relatively unexplored chemical space, making it particularly valuable for structure-activity relationship studies and lead optimization programs. The compound's moderate molecular weight and balanced physicochemical properties suggest favorable characteristics for biological screening programs.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of heterocyclic chemistry research focused on combining multiple bioactive ring systems. While specific historical documentation regarding the initial synthesis and discovery of this particular compound remains limited in the available literature, its development can be understood within the framework of systematic exploration of hybrid heterocyclic systems that gained prominence in the early 21st century. The compound represents part of a larger effort to create novel molecular architectures that might exhibit enhanced biological activities compared to their individual heterocyclic components.

The strategic combination of pyrrole and imidazole functionalities reflects decades of medicinal chemistry research demonstrating the biological significance of these heterocyclic systems. Pyrrole derivatives have long been recognized for their presence in essential biological molecules such as porphyrins and chlorophyll, while imidazole rings are fundamental components of histidine and numerous bioactive compounds. The systematic exploration of compounds combining these structural elements represents a logical progression in the field of heterocyclic chemistry, driven by the hypothesis that hybrid systems might exhibit synergistic biological activities.

The availability of this compound through specialized chemical suppliers indicates its emergence as a research tool compound rather than a naturally occurring substance. This synthetic origin reflects the compound's role in contemporary combinatorial chemistry approaches and structure-based drug design efforts. The compound's inclusion in commercial chemical libraries suggests recognition of its potential value for biological screening programs and medicinal chemistry research initiatives.

The documented safety profile and handling recommendations for this compound indicate systematic evaluation of its properties following established protocols for research chemicals. The classification of the compound as suitable for research and further manufacturing use, but not for direct human use, reflects standard practices in the pharmaceutical industry for early-stage research compounds that require additional safety evaluation before potential therapeutic applications.

Structural Classification in Heterocyclic Chemistry

This compound belongs to the broader class of hybrid heterocyclic compounds, specifically those incorporating both five-membered nitrogen-containing rings within a single molecular framework. The compound can be systematically classified as a pyrrole-imidazole hybrid system with an aliphatic carboxylic acid linker. This structural classification places the compound within a growing category of molecules designed to combine the beneficial properties of multiple heterocyclic systems while maintaining drug-like physicochemical characteristics.

The pyrrole component of the molecule features 2,5-dimethyl substitution, which significantly influences both the electronic properties and steric profile of this heterocyclic system. The dimethyl substitution pattern enhances the electron density of the pyrrole ring while providing steric protection that can influence both chemical reactivity and biological interactions. This substitution pattern represents a common modification strategy in heterocyclic chemistry aimed at optimizing both stability and biological activity of pyrrole-containing compounds.

The imidazole portion of the molecule maintains the unsubstituted 1H-imidazole structure, preserving the characteristic hydrogen bonding and protonation properties that make imidazole rings valuable in biological systems. The connection through the 4-position of the imidazole ring provides a specific regioisomeric arrangement that influences both the conformational preferences and potential biological interactions of the compound. This connection pattern contrasts with alternative linkage possibilities through other imidazole positions, representing a specific design choice with implications for the compound's properties.

The propionic acid linker connecting the two heterocyclic systems provides conformational flexibility while introducing both hydrophilic character and potential for hydrogen bonding interactions. The three-carbon chain length represents an optimal balance between conformational freedom and structural definition, allowing the two heterocyclic systems to adopt various spatial relationships while maintaining a defined molecular architecture. This linker design reflects established principles in medicinal chemistry for connecting pharmacophoric elements through appropriate spacer groups.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass both fundamental chemical characterization and applied research applications. From a fundamental perspective, the compound serves as a model system for understanding the properties and reactivity of hybrid heterocyclic systems, particularly those combining electron-rich pyrrole rings with the more electron-deficient imidazole systems. These studies contribute to the broader understanding of how structural modifications influence the physicochemical properties, stability, and reactivity patterns of complex heterocyclic molecules.

Applied research objectives focus on evaluating the compound's potential utility in various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. In medicinal chemistry applications, the compound represents a novel scaffold for biological activity screening programs aimed at identifying new therapeutic leads. The combination of pyrrole and imidazole functionalities suggests potential applications in areas where these heterocyclic systems have demonstrated biological activity, including antimicrobial, anti-inflammatory, and anticancer research programs.

The scope of current research encompasses systematic evaluation of the compound's chemical stability, reactivity patterns, and potential for further structural modifications. Understanding the compound's behavior under various chemical conditions provides essential information for its effective utilization in research applications and potential development into more complex molecular systems. This includes investigation of its stability under physiological conditions, compatibility with common synthetic transformations, and potential for serving as a building block in combinatorial chemistry approaches.

Computational chemistry studies represent another important research objective, utilizing molecular modeling approaches to predict the compound's conformational preferences, electronic properties, and potential biological interactions. These theoretical investigations complement experimental characterization efforts and provide insights into the molecular-level factors governing the compound's properties and potential applications. The integration of computational and experimental approaches enables more comprehensive understanding of the compound's characteristics and optimization strategies for its effective utilization.

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-3-4-9(2)15(8)11(12(16)17)5-10-6-13-7-14-10/h3-4,6-7,11H,5H2,1-2H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJOIMVYIJUXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC2=CN=CN2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-imidazol-4-yl)-propionic acid, also known by its CAS number 627055-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrole ring and an imidazole moiety, which contribute to its biological properties. The molecular formula is C12H15N3O2, with a molecular weight of approximately 233.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O2 |

| Molecular Weight | 233.27 g/mol |

| CAS Number | 627055-02-1 |

| LogP | 1.696 |

| PSA (Polar Surface Area) | 70.91 Ų |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole and imidazole compounds often display significant antimicrobial activity. For instance, compounds with similar structures have been evaluated for their efficacy against drug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be as low as , indicating potent activity against pathogens such as Mycobacterium tuberculosis .

Anticancer Activity

The compound's potential as an anticancer agent is also notable. In vitro studies suggest that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, hybrid compounds combining imidazole and pyrrole structures have shown promising results against renal and breast cancer cell lines . The mechanism of action often involves the inhibition of specific pathways crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyrrole or imidazole rings can significantly influence potency and selectivity. For instance:

- Substituents on the Pyrrole Ring : Electron-withdrawing groups tend to enhance antimicrobial activity.

- Imidazole Modifications : Alterations in the imidazole moiety can affect binding affinity to target proteins involved in disease processes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antitubercular Activity : A derivative with a similar structure demonstrated excellent activity against drug-resistant M. tuberculosis, suggesting that modifications to the core structure can lead to improved therapeutic agents .

- Cytotoxicity Assays : In one study, derivatives were tested against various cancer cell lines, showing IC50 values indicating low toxicity while maintaining high efficacy .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound may interfere with specific enzymatic pathways or cellular processes critical for pathogen survival or tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted propionic acid derivatives, which are often explored for anti-inflammatory, analgesic, or immunomodulatory properties. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Pharmacological Potential: Unlike sulphur-containing derivatives (e.g., sulindac analogs), which exhibit dual COX/LOX inhibition, the target compound’s imidazole moiety may favor histamine receptor modulation or metal chelation, common in imidazole-based drugs .

Solubility and Bioavailability: Propionic acid derivatives with smaller substituents (e.g., 2-methyl-2-phenoxypropionic acid) generally exhibit higher oral bioavailability but reduced target specificity due to fewer interaction sites.

Preparation Methods

Imidazole-Pyrrole Core Assembly

A prevalent strategy involves constructing the imidazole and pyrrole rings sequentially. In a method adapted from Arab Journal of Chemistry (2014), indolin-2-one derivatives undergo hydrazine hydrate-mediated cyclization in pyridine with phosphorus oxychloride as a catalyst. For example:

-

Reagents : 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes.

-

Conditions : Reflux in pyridine (6–12 hours), followed by crystallization from benzene or ethanol.

This approach leverages the nucleophilic reactivity of hydrazine to form the imidazole ring, while 2,5-hexanedione contributes the dimethylpyrrole moiety. The propionic acid side chain is introduced via alkylation or Michael addition at the β-position of the imidazole.

Solvent-Free and Catalytic Methods

Green Synthesis Using Hydroxyapatite

A solvent-free, four-component reaction reported by Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles (2021) employs hydroxyapatite (HAp) as a catalyst.

-

Reagents : 1,3-dicarbonyl compounds, aldehydes, amines, nitroalkanes.

-

Conditions : 80–120°C, 2–6 hours, HAp (10–20 mol%).

-

Advantages : High atom economy (85–92%), no column chromatography required.

While this method primarily targets polysubstituted pyrroles, modifying the aldehyde component (e.g., using imidazole-4-carboxaldehyde) could yield the target compound.

Thermal Cyclization Without Catalysts

Patents (CN106458888A, US10329253B2) describe a two-stage, solvent-free process:

-

Stage 1 : Serinol reacts with 2,5-hexanedione at 100–150°C to form a tricyclic intermediate.

-

Stage 2 : Heating the intermediate at 120–200°C for 1–8 hours opens two rings, yielding the pyrrole-diol derivative.

-

Adaptation : Replacing serinol with 3-(1H-imidazol-4-yl)-propionic acid could directly afford the target compound.

Functional Group Transformations

Reductive Amination and Alkylation

A method from ACS Chemical Biology (2021) utilizes reductive amination to link imidazole and pyrrole units:

-

Step 1 : Imidazole-4-propionaldehyde is reacted with 2,5-dimethylpyrrole-1-amine under H2 (1 atm) with Pd/C.

-

Step 2 : Oxidation of the secondary alcohol to propionic acid using KMnO4 in acidic conditions.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Solvent-free methods minimize waste but require high temperatures.

-

Hydroxyapatite catalysis balances efficiency and environmental impact.

-

Multi-component routes offer modularity but involve toxic solvents (pyridine).

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.